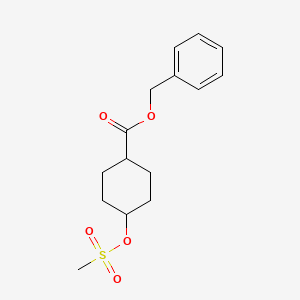
(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate is a chemical compound with a complex structure, featuring a benzyl group, a methylsulfonyl group, and a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the esterification of cyclohexanecarboxylic acid with benzyl alcohol, followed by the introduction of the methylsulfonyl group through a sulfonation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.
Substitution: The benzyl and methylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate depends on its specific interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1r,4r)-Benzyl 4-hydroxycyclohexanecarboxylate: Similar structure but with a hydroxyl group instead of a methylsulfonyl group.
(1r,4r)-Benzyl 4-aminocyclohexanecarboxylate: Contains an amino group instead of a methylsulfonyl group.
(1r,4r)-Benzyl 4-chlorocyclohexanecarboxylate: Features a chlorine atom in place of the methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in (1r,4r)-Benzyl 4-((methylsulfonyl)oxy)cyclohexanecarboxylate imparts unique chemical and physical properties, such as increased polarity and potential reactivity. This makes it distinct from similar compounds and may influence its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C15H20O5S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
benzyl 4-methylsulfonyloxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H20O5S/c1-21(17,18)20-14-9-7-13(8-10-14)15(16)19-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
InChI Key |
DWNHDAHDVJRHCD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCC(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


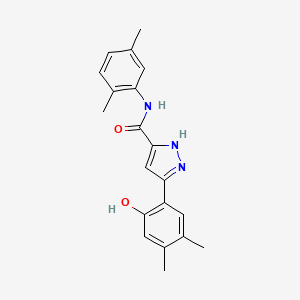
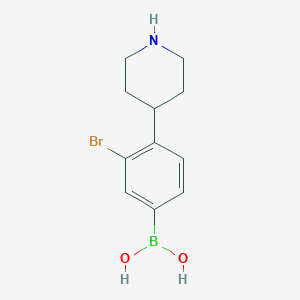
![(4E)-2-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B14082335.png)
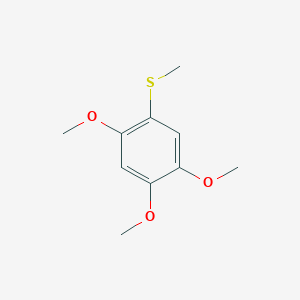
![1-(4-Hydroxy-3-methoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082348.png)
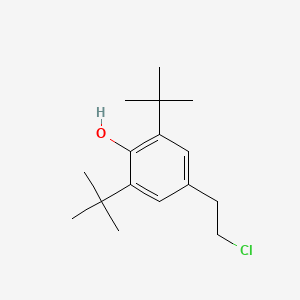
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082354.png)
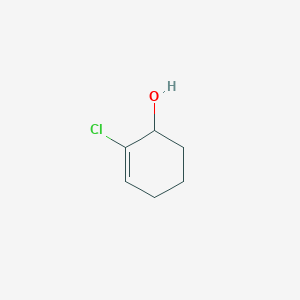
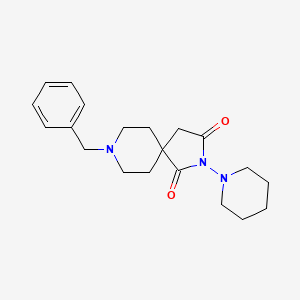

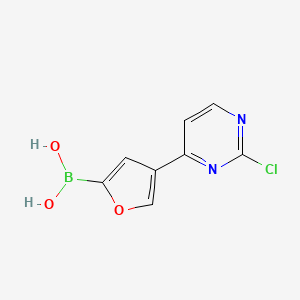
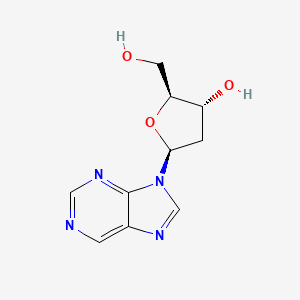
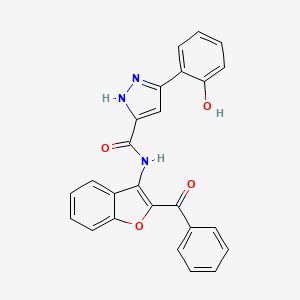
![2-diphenylphosphanyl-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-diphenylethyl]benzamide](/img/structure/B14082387.png)
